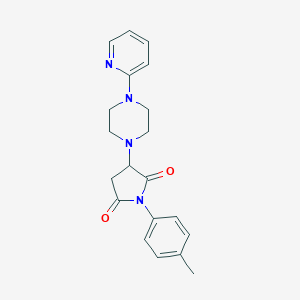![molecular formula C17H8N2OS2 B304532 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has been synthesized by various methods and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential anticancer and anti-inflammatory activity. It can be used to study the mechanism of action of these compounds and their potential use in the treatment of cancer and inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, its potential use as a diagnostic or prognostic marker for cancer or inflammatory diseases can also be explored.
Métodos De Síntesis
The synthesis of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been reported by various methods. One of the methods involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-chloroacrylonitrile to obtain the desired compound.
Aplicaciones Científicas De Investigación
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C17H8N2OS2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H8N2OS2/c18-8-11-13(12-6-3-7-22-12)14-9-4-1-2-5-10(9)16(20)15(14)19-17(11)21/h1-7H,(H,19,21) |
Clave InChI |
BEZAFQILIUERJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)